![molecular formula C18H24N2O B2611871 N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide CAS No. 2094555-51-6](/img/structure/B2611871.png)
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide is a chemical compound with a complex structure that includes a cyano group, an ethyl-substituted phenyl ring, a cyclopentyl group, and a methylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyano group: This can be achieved through a cyanation reaction, where a suitable precursor is treated with a cyanating agent such as potassium cyanide (KCN) or sodium cyanide (NaCN) under appropriate conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction, using an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate (K2CO3).
Cyclopentyl group attachment: This step involves the formation of a cyclopentyl derivative, which can be achieved through a cyclization reaction or by using a cyclopentyl halide.
Formation of the methylacetamide moiety: This can be done through an amide formation reaction, where an appropriate amine is reacted with an acylating agent such as acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: The compound may serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular processes.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and other functional groups in the compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with the target molecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-[cyano(4-methylphenyl)methyl]-2-cyclopentyl-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group.
N-[cyano(4-ethylphenyl)methyl]-2-cyclohexyl-N-methylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group in the acetamide moiety.
Uniqueness
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide is unique due to the specific combination of functional groups and structural features it possesses. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry, materials science, and other fields.
特性
IUPAC Name |
N-[cyano-(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-14-8-10-16(11-9-14)17(13-19)20(2)18(21)12-15-6-4-5-7-15/h8-11,15,17H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQVTYUZKZYRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)N(C)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
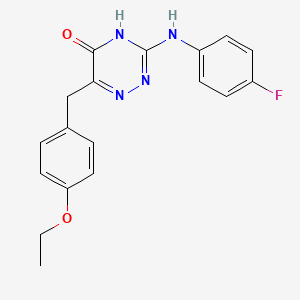
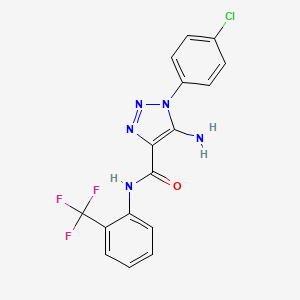
![2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611792.png)
![2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE](/img/structure/B2611793.png)
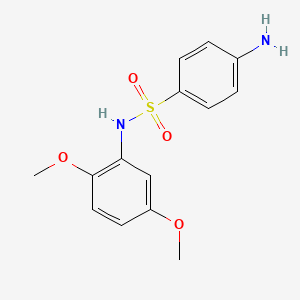
![[[3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-oxadiazol-5-yl]-phenylmethyl] acetate](/img/structure/B2611797.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2611798.png)
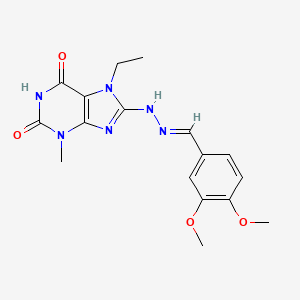
![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate](/img/structure/B2611800.png)
![4-methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2611801.png)
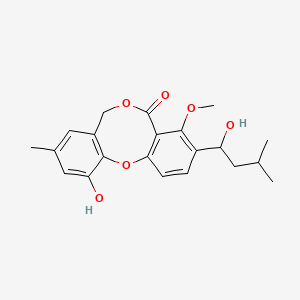
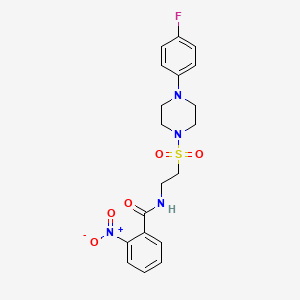
![N-(1-Cyanocyclobutyl)-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611805.png)
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)
